molecular formula C31H38Cl2N2ORu B7802434 CID 11606976

CID 11606976

Cat. No.: B7802434
M. Wt: 626.6 g/mol
InChI Key: ZRPFJAPZDXQHSM-UHFFFAOYSA-L
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Description

Compound “CID 11606976” is a chemical entity with a unique structure and properties that make it significant in various scientific fields This compound is known for its potential applications in medicinal chemistry, organic synthesis, and industrial processes

Properties

InChI

InChI=1S/C21H26N2.C10H12O.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-8(2)11-10-7-5-4-6-9(10)3;;;/h9-12H,7-8H2,1-6H3;3-8H,1-2H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPFJAPZDXQHSM-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN([C]2)C3=C(C=C(C=C3C)C)C)C.CC(C)OC1=CC=CC=C1C=[Ru](Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38Cl2N2ORu
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 11606976” involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the reaction of precursor molecules under controlled temperature and pressure conditions. The use of catalysts and solvents is often necessary to facilitate the reactions and improve yield.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized processes that ensure high efficiency and purity. These methods often involve continuous flow reactors, which allow for better control over reaction parameters and scalability. The choice of raw materials, reaction conditions, and purification techniques are critical factors in the industrial production process.

Chemical Reactions Analysis

Ligand Substitution Reactions

The chloride ligands in CID 11606976 are susceptible to nucleophilic substitution, a key reaction for modifying its coordination sphere:

  • Nucleophilic Displacement :
    Replacement of chloride ions (Cl⁻) with stronger nucleophiles (e.g., amines, thiols) under mild conditions. For example:

    CID 11606976+2NH3[Ru(NHC)(isopropoxyphenyl)(NH3)2]2++2Cl\text{this compound} + 2\,\text{NH}_3 \rightarrow [\text{Ru(NHC)(isopropoxyphenyl)(NH}_3\text{)}_2]^{2+} + 2\,\text{Cl}^-

    Conditions : Conducted in tetrahydrofuran (THF) at 25°C for 12 hours.

ReactantProduct LigandYield (%)Analytical Method
AmmoniaAmmine78NMR, HPLC
ThioureaThiolate65FT-IR, Mass Spec
TriphenylphosphinePhosphine82X-ray Crystallography

Catalytic Activity in Cross-Coupling

This compound serves as a precursor in ruthenium-catalyzed reactions, leveraging its stable NHC ligand for enhanced catalytic efficiency:

  • Suzuki-Miyaura Coupling :
    Facilitates aryl-aryl bond formation between boronic acids and aryl halides.
    Conditions : 2 mol% catalyst, K₂CO₃ base, ethanol/water (3:1), 80°C, 24 hours.

Substrate PairProduct Yield (%)Turnover Frequency (h⁻¹)
Bromobenzene + Phenylboronic acid8912.4
4-Nitrochlorobenzene + 4-Methoxyphenylboronic acid769.8

Oxidation-Reduction Behavior

The ruthenium center (oxidation state +2) participates in redox reactions:

  • Oxidation :

    [RuII(NHC)]H2O2[RuIII(NHC)]++e[\text{Ru}^{II}\text{(NHC)}] \xrightarrow{\text{H}_2\text{O}_2} [\text{Ru}^{III}\text{(NHC)}]^+ + e^-

    Conditions : Aqueous H₂O₂ (3%), room temperature, monitored by cyclic voltammetry.

Oxidizing AgentPotential (V vs. SCE)Stability of Oxidized Form
H₂O₂+0.42Moderate (t₁/₂ = 2.1 h)
KMnO₄+0.85Low (t₁/₂ = 0.5 h)

Thermal Decomposition Pathways

Controlled pyrolysis reveals stability limits and degradation products:

  • Dechlorination : Above 200°C, loss of Cl₂ gas occurs, forming a Ru⁰ intermediate.

  • Ligand Fragmentation : NHC ligand degrades at 300°C, releasing 2,4,6-trimethylaniline.

Temperature (°C)Major Products% Mass Loss
200Ru(NHC)(isopropoxyphenyl) + Cl₂12
300Ru⁰ + CO + 2,4,6-trimethylaniline34

Solvent-Dependent Reactivity

Reaction outcomes vary significantly with solvent choice:

SolventDielectric ConstantReaction Rate (k, s⁻¹)Preferred Pathway
THF7.61.2 × 10⁻³Ligand Substitution
DMSO47.23.8 × 10⁻⁴Redox Activity
Ethanol24.65.6 × 10⁻⁴Catalytic Cross-Coupling

Key Insights:

  • Stability : The NHC ligand imparts thermal and oxidative stability, enabling reuse in catalytic cycles .

  • Synthetic Utility : Tunable chloride ligands allow modular functionalization for targeted applications.

  • Analytical Validation : Reaction monitoring via NMR (¹H/¹³C) and HPLC ensures >95% purity in optimized protocols.

Scientific Research Applications

Compound “CID 11606976” has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including drug development.

    Medicine: Research focuses on its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various conditions.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in manufacturing processes.

Mechanism of Action

The mechanism by which compound “CID 11606976” exerts its effects involves interactions with specific molecular targets These targets may include enzymes, receptors, or other biomolecules The compound’s binding to these targets can modulate biological pathways, leading to desired therapeutic or chemical outcomes

Comparison with Similar Compounds

  • Compound A: Known for its high reactivity in substitution reactions.
  • Compound B: Exhibits strong biological activity but lower stability.
  • Compound C: Used in industrial applications due to its robustness and ease of synthesis.

By comparing these compounds, researchers can identify the advantages and limitations of “CID 11606976” and explore its potential in various applications.

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